molecular formula C16H22N4O2 B11398180 1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea

1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea

Cat. No.: B11398180
M. Wt: 302.37 g/mol
InChI Key: ULNICVRBRWBNKF-UHFFFAOYSA-N
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Description

1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the urea moiety play crucial roles in its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: A similar compound with a pyrazole ring instead of an oxadiazole ring.

    1-Ethyl-3-(4-methylphenyl)-1H-pyrazole-5-carbothioate: Another similar compound with a carbothioate group.

Uniqueness

1-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

1-ethyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylurea

InChI

InChI=1S/C16H22N4O2/c1-4-10-17-16(21)20(5-2)11-14-18-15(19-22-14)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3,(H,17,21)

InChI Key

ULNICVRBRWBNKF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC)CC1=NC(=NO1)C2=CC=C(C=C2)C

Origin of Product

United States

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